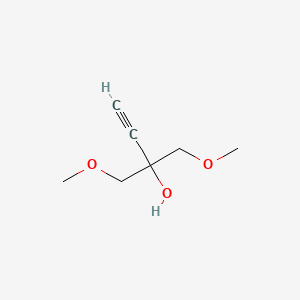

3-(Methoxymethyl)pent-1-yn-3-ol

Description

3-(Methoxymethyl)pent-1-yn-3-ol (CAS: Not explicitly provided in evidence) is a propargylic alcohol derivative characterized by a methoxymethyl (-CH2OCH3) substituent at the propargylic carbon. Propargylic alcohols are critical intermediates in organic synthesis, particularly in asymmetric catalysis and pharmaceutical applications .

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

1-methoxy-2-(methoxymethyl)but-3-yn-2-ol |

InChI |

InChI=1S/C7H12O3/c1-4-7(8,5-9-2)6-10-3/h1,8H,5-6H2,2-3H3 |

InChI Key |

VBRZIQFZGYDQGW-UHFFFAOYSA-N |

Canonical SMILES |

COCC(COC)(C#C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)pent-1-yn-3-ol typically involves the alkylation of 3-pentyn-1-ol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride. The general reaction scheme is as follows:

3-Pentyn-1-ol+Methoxymethyl chlorideNaH3-(Methoxymethyl)pent-1-yn-3-ol

Industrial Production Methods

Industrial production of 3-(Methoxymethyl)pent-1-yn-3-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)pent-1-yn-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triple bond can be reduced to a double or single bond.

Substitution: The methoxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).

Major Products

Oxidation: Formation of 3-(Methoxymethyl)pent-1-yn-3-one.

Reduction: Formation of 3-(Methoxymethyl)pent-1-en-3-ol or 3-(Methoxymethyl)pentan-3-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methoxymethyl)pent-1-yn-3-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)pent-1-yn-3-ol involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The triple bond provides a site for further chemical modifications, allowing the compound to act as a versatile intermediate in various pathways.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares molecular formulas, weights, and key substituents:

| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents/Functional Groups |

|---|---|---|---|---|

| 3-(Methoxymethyl)pent-1-yn-3-ol | N/A | C7H12O2 | 128.17 (calc.) | Methoxymethyl (-CH2OCH3), propargylic alcohol |

| 3-Methylpent-1-en-4-yn-3-ol | 3230-69-1 | C6H8O | 96.13 | Methyl (-CH3), propargylic alcohol |

| 3-Methyl-1-phenylpent-1-yn-3-ol | 1966-65-0 | C12H14O | 174.24 | Phenyl (-C6H5), propargylic alcohol |

| 3-(Trifluoromethyl)pent-1-yn-3-ol | Not provided | C6H7F3O | 152.12 (calc.) | Trifluoromethyl (-CF3), propargylic alcohol |

| 3-Methyl-1-hexyn-3-ol | 4339-05-3 | C7H12O | 112.17 | Extended alkyl chain, propargylic alcohol |

Key Observations :

Physical and Chemical Properties

Notes:

- The trifluoromethyl group in 3-(trifluoromethyl)pent-1-yn-3-ol enhances electrophilicity but inhibits alkylation due to steric and electronic effects .

- Methoxymethyl ethers are known to direct ortho-lithiation in BINOL derivatives, suggesting similar directing effects in 3-(Methoxymethyl)pent-1-yn-3-ol .

Biological Activity

3-(Methoxymethyl)pent-1-yn-3-ol is an organic compound characterized by its unique structure that includes a methoxymethyl group and a terminal alkyne. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 3-(Methoxymethyl)pent-1-yn-3-ol, supported by data tables, case studies, and detailed research findings.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 140.18 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Boiling Point | Not available |

Antimicrobial Activity

Research indicates that 3-(Methoxymethyl)pent-1-yn-3-ol exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Escherichia coli | >128 |

These results suggest that while the compound is effective against certain Gram-positive bacteria, its activity against Gram-negative bacteria appears limited.

Anticancer Properties

In vitro studies have shown that 3-(Methoxymethyl)pent-1-yn-3-ol possesses anticancer properties. Specifically, it has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited cytotoxic effects with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings indicate that 3-(Methoxymethyl)pent-1-yn-3-ol may inhibit cell proliferation in specific cancer types, warranting further investigation into its potential as an anticancer agent.

The proposed mechanism of action for 3-(Methoxymethyl)pent-1-yn-3-ol involves the disruption of cellular processes through interaction with specific molecular targets. It is hypothesized that the compound may induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of 3-(Methoxymethyl)pent-1-yn-3-ol against a panel of pathogens. The study utilized disk diffusion methods and broth microdilution techniques to ascertain the compound's effectiveness. The results corroborated previous findings regarding its selective activity against Gram-positive bacteria.

Study 2: Cytotoxicity Evaluation

A separate study focused on the cytotoxicity of 3-(Methoxymethyl)pent-1-yn-3-ol in human cancer cell lines. Researchers employed MTT assays to determine cell viability post-treatment. The results indicated a dose-dependent response, with significant reductions in cell viability at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.